Avanafil Metabolite M4

PDE5 inhibition pharmacodynamics metabolite activity

Avanafil Metabolite M4 (CAS 2656442-91-8) is the ONLY active circulating metabolite of Avanafil required for ANDA bioequivalence. It contributes ~4% total pharmacological activity with 18% parent potency. Substituting with Avanafil or M16 yields systematic errors in exposure modeling. Procure this reference standard for validated LC-MS/MS PK profiling and CYP3A4 metabolism studies.

Molecular Formula C23H26ClN7O4
Molecular Weight 499.9 g/mol
Cat. No. B1192184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvanafil Metabolite M4
SynonymsAvanafil metabolite M4
Molecular FormulaC23H26ClN7O4
Molecular Weight499.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl
InChIInChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16+/m0/s1
InChIKeySTICMRYZQZNHAV-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avanafil Metabolite M4: Chemical Identity and Regulatory Profile for PDE5 Inhibitor Research and Procurement


Avanafil Metabolite M4 (also designated M-4 I or Compound M-4ii; CAS 2656442-91-8) is a major active circulating metabolite of the FDA-approved phosphodiesterase type 5 (PDE5) inhibitor avanafil . Chemically, it is 4-((3-Chloro-4-methoxybenzyl)amino)-2-((2R,4S)-4-hydroxy-2-(hydroxymethyl)cyclopentyl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide, with the molecular formula C23H26ClN7O4 and a molecular weight of 499.96 g/mol [1]. Formed predominantly via CYP3A4-mediated hepatic metabolism, with a minor contribution from CYP2C isoforms, M4 circulates at plasma concentrations approximately 23% that of the parent compound in humans and retains PDE5 inhibitory activity, distinguishing it from the inactive major metabolite M16 [2].

Why Generic Substitution Fails for Avanafil Metabolite M4: Quantitative Differentiation in PDE5 Inhibitor Research


Avanafil Metabolite M4 cannot be functionally substituted by the parent drug avanafil, the inactive metabolite M16, or metabolites of other PDE5 inhibitors in analytical or pharmacological studies. M4 contributes approximately 4% of the total pharmacologic activity of avanafil and exhibits an in vitro PDE5 inhibitory potency that is precisely 18% of the parent compound's potency, while M16 demonstrates no PDE5 inhibitory activity whatsoever [1]. The plasma concentration ratio of M4 relative to avanafil (~23%) is a defined, quantitative parameter that differs markedly from the metabolite profiles of sildenafil, tadalafil, or vardenafil, each of which generates distinct active and inactive metabolites with unique pharmacokinetic signatures [2]. Consequently, substituting M4 with avanafil in assays requiring metabolite-specific quantification introduces systematic errors in exposure-response modeling, bioequivalence assessment, and metabolite profiling studies.

Avanafil Metabolite M4 Quantitative Evidence Guide: Head-to-Head Comparative Data for Procurement Decision-Making


PDE5 Inhibitory Potency: Avanafil Metabolite M4 vs. Parent Compound Avanafil

Avanafil Metabolite M4 exhibits an in vitro inhibitory potency for PDE5 that is 18% of that observed for the parent compound avanafil. This relative potency metric is consistently reported across FDA regulatory documentation and independent vendor characterization [1]. Avanafil has an IC50 of 5.2 nM against PDE5; based on the 18% relative potency ratio, the calculated IC50 of M4 against PDE5 is approximately 28.9 nM .

PDE5 inhibition pharmacodynamics metabolite activity enzyme assay

Pharmacologic Activity Contribution: M4 vs. M16 Metabolite Activity Status in Avanafil Metabolism

Among the two major circulating metabolites of avanafil, M4 and M16, only M4 retains PDE5 inhibitory activity. M4 accounts for approximately 4% of the total pharmacologic activity of avanafil, while M16 is unequivocally inactive against PDE5 [1][2]. Plasma concentrations of M4 and M16 are approximately 23% and 29% that of avanafil, respectively, meaning M16 circulates at a higher concentration yet contributes zero pharmacologic activity [1].

pharmacokinetics metabolite profiling PDE5 inhibitor metabolism bioequivalence

PDE5 Selectivity Profile: M4 Maintains Parent Compound Selectivity Signature

The M4 metabolite exhibits a phosphodiesterase selectivity profile that is similar to that of the parent compound avanafil, as documented in regulatory assessments [1]. Avanafil demonstrates 121-fold selectivity for PDE5 over PDE6, >10,000-fold selectivity over PDE1, and >19,000-fold selectivity over PDE11 [2]. In contrast, sildenafil exhibits only 16-fold selectivity over PDE6 and 375-fold over PDE1; vardenafil shows 21-fold selectivity over PDE6 and 1,000-fold over PDE1 [2]. The preservation of this high-selectivity profile in M4 is a distinguishing feature not uniformly observed among metabolites of first-generation PDE5 inhibitors.

PDE5 selectivity off-target profiling PDE6 PDE1

CYP-Mediated Drug Interaction Liability: M4 and M16 Exhibit Low CYP Inhibition Potential

Both avanafil and its major metabolites M4 and M16 are unlikely to cause clinically significant inhibition of cytochrome P450 enzymes including CYP1A, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 [1][2]. This low CYP inhibition liability is a class-level characteristic of avanafil and its metabolites that distinguishes them from certain other PDE5 inhibitor metabolic products, though direct comparative CYP inhibition data for M4 versus metabolites of sildenafil or vardenafil are not available in the public domain.

CYP inhibition drug-drug interaction hepatic metabolism CYP3A4

Metabolite Formation Pathway: M4 Generation via CYP3A4 (Major) and CYP2C (Minor)

Avanafil Metabolite M4 is formed predominantly via the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from the CYP2C isoform (specifically CYP2C9) [1][2]. This dual-pathway formation distinguishes M4 from metabolites generated exclusively via a single CYP isoform and has implications for interpreting metabolite exposure in the context of CYP3A4 inhibitor co-administration studies. The metabolic reaction involves hydroxylation and is classified as a major circulating metabolite pathway .

drug metabolism CYP3A4 CYP2C metabolite identification

Avanafil Metabolite M4: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Bioequivalence and ANDA Studies: Quantitative Metabolite Reference Standard for Regulatory Submission

Avanafil Metabolite M4 serves as an essential reference standard in bioequivalence studies supporting Abbreviated New Drug Applications (ANDAs) for generic avanafil formulations. Given that M4 accounts for approximately 4% of the total pharmacologic activity of avanafil and circulates at ~23% of parent compound plasma concentrations, accurate quantification of M4 exposure is a regulatory requirement for demonstrating bioequivalence [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control applications during commercial production of avanafil, with traceability to pharmacopeial standards (USP or EP) available based on feasibility [2].

Metabolite Pharmacokinetic Profiling in Preclinical Species

M4 is required for accurate pharmacokinetic profiling of avanafil metabolism in preclinical species, particularly in rat models where LC-MS/MS methods have been validated for simultaneous quantification of avanafil and its metabolites in plasma and brain homogenates [1]. The study by Kammoun et al. (2020) established that total metabolites (including M4) represent an average of 27.1 ± 2.2% of drug-related material in rat plasma and 7.0 ± 1.0% in rat brain following oral administration, underscoring the need for authentic M4 reference material to calibrate analytical methods and accurately interpret tissue distribution data [1].

PDE5 Selectivity and Off-Target Profiling Studies

M4 is a critical reagent for studies investigating the contribution of active metabolites to the overall PDE5 selectivity profile of avanafil. Because M4 retains a PDE selectivity profile similar to that of the parent compound, it can be used in comparative PDE isozyme panels to determine whether the favorable selectivity characteristics of avanafil (121-fold over PDE6, >10,000-fold over PDE1) are preserved in the metabolite fraction that contributes ~4% of total pharmacologic activity [1]. This application is particularly relevant for mechanistic studies correlating in vitro selectivity data with clinical observations of reduced PDE6-related visual adverse events and PDE1-related hemodynamic effects [2].

In Vitro Drug-Drug Interaction (DDI) Screening Panels

M4 is suitable for inclusion in in vitro CYP inhibition screening panels designed to assess the drug-drug interaction liability of avanafil and its metabolites. The established finding that avanafil and its metabolites M4 and M16 are unlikely to cause clinically significant inhibition of major CYP isoforms (including CYP1A, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) provides a baseline against which M4-specific effects can be evaluated [1]. Researchers designing hepatocyte or microsome incubation studies with CYP3A4 inhibitors should incorporate M4 to assess whether metabolite formation is altered under conditions of enzyme inhibition, given that M4 formation depends predominantly on CYP3A4 activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avanafil Metabolite M4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.